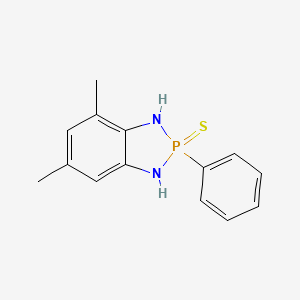
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate is a chemical compound with a complex structure that includes a benzyl group, a dithio linkage, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate typically involves multiple steps, starting with the preparation of the benzyl dithioacetate intermediate. This intermediate can be synthesized through the reaction of benzyl chloride with sodium dithioacetate under basic conditions. The resulting benzyl dithioacetate is then reacted with methyl chloroacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to a thiol or disulfide.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate involves its interaction with molecular targets such as enzymes and receptors. The dithio linkage and the benzyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ((4-(hydroxyamino)benzyl)dithio)acetate
- Methyl ((4-(oxidoamino)benzyl)dithio)acetate
- Methyl ((4-(hydroxy(oxido)amino)phenyl)dithio)acetate
Uniqueness
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate is unique due to the presence of both hydroxy and oxido groups on the amino moiety, which can significantly influence its reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
94215-35-7 |
|---|---|
Molekularformel |
C10H11NO4S2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
methyl 2-[(4-nitrophenyl)methyldisulfanyl]acetate |
InChI |
InChI=1S/C10H11NO4S2/c1-15-10(12)7-17-16-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
QXKKNZRCMRBLPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSSCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)







